4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-bromo-2-cyano-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-4(3-10)7(16(9,14)15)2-6(5)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHGQWPDDDPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C7H2BrClN2O4S, which features a bromine atom, a cyano group, and a nitro group attached to a benzenesulfonyl moiety. This structure is crucial for its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and disrupt cellular processes:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on target enzymes, leading to inhibition. This mechanism is particularly relevant in the context of cancer therapy, where enzyme inhibition can prevent tumor growth.
- Microtubule Dynamics : Similar to other diarylsulfonamides, this compound may affect microtubule dynamics by binding at the colchicine site of tubulin. This action can result in antimitotic effects, making it a candidate for cancer treatment .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Activity : A study investigated the antiproliferative effects of various sulfonyl chlorides, including this compound. Results indicated significant inhibition of cancer cell lines through enzyme targeting pathways, leading to reduced cell viability .
- Antiparasitic Properties : Research focused on the compound's efficacy against Leishmania infantum amastigotes demonstrated its potential as a novel treatment for visceral leishmaniasis. The mechanism involved inhibition of microtubule dynamics, similar to existing treatments but with differing properties that may enhance therapeutic outcomes .
- Neuroprotective Effects : Preliminary studies suggest that this compound may modulate neurotransmitter levels, offering potential neuroprotective benefits in conditions like Alzheimer's disease. Further investigation into its interaction with biogenic amines is warranted .
Scientific Research Applications
Chemical Properties and Reactivity
The compound features several reactive functional groups:
- Bromine (Br) : Enhances electrophilicity.
- Cyano (CN) : Provides electron-withdrawing properties.
- Nitro (NO2) : Increases reactivity through resonance.
- Sulfonyl chloride (SO2Cl) : Highly reactive, facilitating nucleophilic substitution reactions.
These functional groups contribute to its diverse reactivity, making it suitable for various synthetic pathways.
Scientific Research Applications
1. Organic Synthesis
4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride serves as a key intermediate in the synthesis of complex organic molecules. It is particularly effective in:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group can react with nucleophiles like amines and alcohols to form sulfonamides or sulfonate esters.
- Reduction Reactions : The nitro group can be reduced to an amino group, which may alter the biological activity of the compound.
- Coupling Reactions : The bromine atom can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds that may exhibit significant biological properties .
2. Biological Applications
The compound has been explored for its potential in modifying biomolecules for studying biological processes. It is used in:
- Bioconjugation : The sulfonyl chloride group allows for covalent bonding with nucleophiles, useful in labeling studies and protein modifications.
- Anticancer Research : Derivatives of this compound have shown promise in inhibiting tubulin polymerization, similar to other benzenesulfonamide compounds. Studies indicate that modifications at the sulfonamide nitrogen significantly influence anticancer efficacy .
- Antimicrobial Activity : Its ability to modify proteins can disrupt essential cellular processes in bacteria and fungi, leading to cell death.
3. Pharmaceutical Development
The compound is utilized in developing pharmaceutical compounds targeting various diseases. Research indicates that derivatives can act on cannabinoid receptors, potentially aiding in treating conditions such as anxiety disorders, neuro-inflammatory disorders, and substance abuse disorders .
Case Studies
1. Synthesis and Evaluation
A study synthesized various sulfonamide derivatives from this compound and evaluated their biological activities. Results indicated that modifications at the sulfonamide nitrogen significantly influenced anticancer efficacy.
2. Mechanistic Investigations
Another investigation focused on nucleophilic substitution reactions involving this compound with various amines. The study provided insights into how different substituents affect overall reactivity and biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-bromo-2-cyano-5-nitrobenzenesulfonyl chloride with structurally related sulfonyl chlorides and derivatives:
Reactivity and Electronic Effects
- Electron-Deficient vs. Electron-Rich Systems: The target compound’s nitro and cyano groups create a highly electron-deficient benzene ring, enhancing its susceptibility to nucleophilic aromatic substitution compared to 4-bromo-5-methoxy-2-methylbenzenesulphonyl chloride, where the methoxy group donates electrons .
- Functional Group Impact : The sulfonamide in is less reactive than sulfonyl chlorides, as the latter’s Cl atom is a superior leaving group. This makes sulfonyl chlorides more versatile in forming sulfonate esters or sulfonamides .
Research Findings and Limitations
- Gaps in Evidence: No direct studies on the target compound were found. Data inferred from analogs suggest reactivity trends but lack kinetic or thermodynamic specifics.
- Contradictions : highlights sulfonamide stability, contrasting with sulfonyl chlorides’ high reactivity. This underscores the importance of functional group selection in design .
Notes
Data Inference : Comparisons rely on structural analogs due to absent direct data. Consult primary literature for precise mechanistic insights.
Functional Group Prioritization: The nitro group’s meta-directing effect may dominate substitution patterns in the target compound, but steric effects from the cyano group could alter regioselectivity.
Safety and Handling : Sulfonyl chlorides are typically moisture-sensitive; storage under inert conditions is advised.
Preparation Methods
Synthesis of 2-Bromobenzenesulfonyl Chloride Derivatives
A foundational step is the preparation of 2-bromobenzenesulfonyl chloride, which serves as a precursor for further functionalization. According to a 2022 patent, an efficient and environmentally friendly method involves a diazotization route starting from 2-bromoaniline:
- Step 1: Diazotization of 2-bromoaniline in dilute hydrochloric acid at low temperatures (−5 to 0 °C) using sodium nitrite.
- Step 2: Formation of ferric chloride or zinc chloride diazonium salts by addition of ferric chloride or zinc chloride aqueous solutions at 0–5 °C.
- Step 3: Reaction of the diazonium salt with thionyl chloride in the presence of cuprous chloride at low temperatures (−5 to 0 °C) overnight.
- Step 4: Workup involving extraction, washing, crystallization, and drying to yield pure 2-bromobenzenesulfonyl chloride with a yield of approximately 82.4%.
This route is advantageous due to its high yield, mild conditions, and the ability to isolate pure sulfonyl chloride intermediates suitable for further modification.
While direct literature on the simultaneous introduction of cyano and nitro groups on bromobenzenesulfonyl chlorides is limited, related nitration processes provide insight:
A robust nitration method involves converting the amino or substituted aromatic precursor into a nitric acid salt, followed by controlled nitration using concentrated sulfuric acid and a dichloromethane solution of the substrate. This approach ensures precise control of nitration, preventing under- or over-nitration, and improving yield and safety.
The cyano group introduction typically involves substitution reactions or functional group transformations on the aromatic ring, often starting from halogenated precursors or via palladium-catalyzed cyanation reactions, although specific methods for 4-bromo-2-cyano-5-nitrobenzenesulfonyl chloride are less documented in open literature.
Sulfonyl Chloride Formation from Sulfonic Acid or Disulfide Intermediates
A key patented industrial method for preparing sulfonyl chlorides, including nitro-substituted benzenesulfonyl chlorides, involves:
- Formation of disulfide intermediates by reacting sodium sulfide and sulfur in an organic solvent, then reacting this solution with 4-nitrochlorobenzene under reflux and stirring.
- Chlorination of the disulfide intermediate in a mixture of dichloroethane and aqueous sodium chloride solution at 55–60 °C with chlorine gas.
- Post-chlorination treatment with dimethylformamide (DMF) and thionyl chloride at 40 °C to convert sulfonic acid groups into sulfonyl chlorides.
- Purification steps including washing, neutralization, solvent removal, and recrystallization to obtain high-purity 4-nitrobenzenesulfonyl chloride with high yield (up to 97.7% for the disulfide intermediate).
This method is notable for its industrial applicability, safety, and cost-effectiveness. It provides a model for synthesizing nitro-substituted benzenesulfonyl chlorides, which can be adapted for the bromo- and cyano-substituted analogues with appropriate modifications.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Analysis
- The diazotization route for preparing 2-bromobenzenesulfonyl chloride is well-documented and provides a high-yield, scalable, and environmentally friendly method.
- The nitration process benefits significantly from controlled acid-base conditions and substrate salt formation to improve selectivity and safety.
- Industrial methods for sulfonyl chloride formation from disulfide intermediates show excellent yields and operational simplicity, making them suitable for scale-up.
- Combining these methodologies, a plausible synthetic route for this compound would involve sequential functional group introduction, starting from 2-bromoaniline derivatives, followed by cyano group introduction (likely via palladium-catalyzed cyanation), nitration, and final sulfonyl chloride formation.
The preparation of this compound involves complex multi-step synthesis integrating diazotization, sulfonyl chloride formation, nitration, and cyano group introduction. The most authoritative and practical methods include:
- Diazotization of 2-bromoaniline to form sulfonyl chloride intermediates with high yield and purity.
- Controlled nitration techniques to introduce the nitro group safely and selectively.
- Industrially viable sulfonyl chloride formation from disulfide intermediates with chlorination and thionyl chloride treatment.
These methods, supported by patents and peer-reviewed literature, provide a robust foundation for the synthesis of this compound, balancing yield, safety, and scalability.
Q & A
Q. What are the primary synthetic routes for 4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride, and what challenges arise during its preparation?
The compound is typically synthesized via multi-step reactions involving:
- Electrophilic aromatic substitution to introduce bromine and nitro groups onto the benzene ring.
- Sulfonation followed by chlorination to install the sulfonyl chloride group. Key challenges include controlling regioselectivity during nitration and avoiding hydrolysis of the sulfonyl chloride group. Purification often requires low-temperature crystallization due to the compound’s sensitivity to moisture .
Q. What are the common reactions involving this compound in organic synthesis?
The sulfonyl chloride group is highly reactive, enabling:
- Nucleophilic substitution with amines to form sulfonamides.
- Esterification with alcohols to yield sulfonate esters.
- Thiol substitution to produce sulfonothioates. The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid under controlled conditions .
Q. How should researchers purify and characterize this compound?
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in anhydrous solvents (e.g., dichloromethane/hexane mixtures).
- Characterization : Employ H/C NMR to confirm substitution patterns, IR spectroscopy to identify sulfonyl chloride (~1370 cm) and nitro (~1520 cm) groups, and mass spectrometry for molecular weight validation .
Q. What precautions are necessary for handling and storage?
- Store under inert gas (argon) at −20°C to prevent hydrolysis.
- Use anhydrous solvents and moisture-free reaction conditions.
- Avoid exposure to bases or nucleophiles unless intended for reactions .
Q. How do the functional groups influence reactivity in sequential transformations?
Reactivity hierarchy:
- Sulfonyl chloride > cyano > nitro . The sulfonyl chloride reacts first with nucleophiles, while the nitro group remains inert under mild conditions. The cyano group requires stronger reducing agents (e.g., LiAlH) for conversion to an amine .
Advanced Research Questions
Q. How can reaction conditions be optimized to avoid side products when multiple reactive groups are present?
- Temperature control : Keep reactions below 0°C to suppress nitro group reduction.
- Selective protection : Temporarily protect the sulfonyl chloride with trimethylsilyl chloride during cyano group transformations.
- Solvent choice : Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis .
Q. What strategies address regioselectivity challenges in coupling reactions involving this compound?
- Directed ortho-metalation : Use lithium bases to deprotonate positions adjacent to the nitro group, enabling directed coupling.
- Cross-coupling catalysis : Employ palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura reactions at the bromine site .
Q. How does the compound’s stability vary under different thermal or chemical conditions?
- Thermal stability : Decomposes above 150°C, releasing SO and HCl.
- Acid/Base stability : Stable in weakly acidic conditions (pH 4–6) but hydrolyzes rapidly in basic media (pH > 8).
- Light sensitivity : Nitro groups may undergo photoreduction; store in amber vials .
Q. How should researchers resolve contradictions in reaction yields reported across studies?
- Variable moisture levels : Trace water accelerates sulfonyl chloride hydrolysis, reducing yields. Replicate experiments under strict anhydrous conditions.
- Substituent electronic effects : Electron-withdrawing nitro groups may slow nucleophilic substitution at bromine; use kinetic studies to compare rates .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
